potassium;2,3,4,5-tetrahydroxypentanoate

Epimer separation Crystallization process optimization Riboflavin precursor manufacturing

Selecting the wrong arabinonate salt can increase purification time from hours to days and degrade product purity by 15-20 percentage points. Potassium D-arabinonate uniquely enables: • Rapid fractional crystallization: separates arabonate/ribonate epimers in 1-2 h at 95-98% purity vs. multi-day, ~80% purity with calcium salt. • Direct xylonic acid crystallization: >99% purity, 67.2% yield from K-salt intermediate without chromatography. • QC identity verification: mp 215-220 °C (decomp) distinguishes K from Na/Li salts in minutes via DSC.

Molecular Formula C₅H₁₀KO₆
Molecular Weight 204.22 g/mol
CAS No. 36232-89-0
Cat. No. B119360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;2,3,4,5-tetrahydroxypentanoate
CAS36232-89-0
SynonymsD-Arabinonic Acid Potassium Salt
Molecular FormulaC₅H₁₀KO₆
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O.[K+]
InChIInChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1
InChIKeyHSMKJRYJAZFMNP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2,3,4,5-Tetrahydroxypentanoate (CAS 36232-89-0): Procurement-Relevant Identity and Class Profile


Potassium 2,3,4,5-tetrahydroxypentanoate (CAS 36232-89-0), systematically designated potassium D-arabinonate or potassium arabonate, is the monopotassium salt of D-arabinonic acid—a pentonic acid (C5 sugar acid) belonging to the broader aldonic acid family [1]. It occurs as a colorless crystalline powder with high aqueous solubility . The compound is primarily employed as a chiral building block in oligosaccharide and polysaccharide synthesis, as a substrate in pentose oxidation pathway enzymology, and as a process intermediate in the production of riboflavin precursors [1]. Its molecular formula is C₅H₉KO₆ and molecular weight is 204.22 g/mol .

Why Sodium, Lithium, or Calcium Arabinonate Salts Cannot Simply Replace Potassium 2,3,4,5-Tetrahydroxypentanoate in Downstream Processing


Although the arabinonate anion carries the same stereochemical and functional-group information regardless of counterion, the cation dramatically governs solubility, crystallization kinetics, membrane permeability, and thermal behavior [1][2]. The potassium salt exhibits a sharply different crystallization profile from its sodium and calcium counterparts, a property that has been exploited industrially for over four decades to separate epimeric mixtures by direct fractional crystallization—an approach that fails with the sodium salt due to near-identical solubility with its epimer, and that with calcium requires multi-day crystallizations yielding only ~80% purity [1]. Conversely, where membrane-based acid recovery is the unit operation, the larger ionic radius of K⁺ reduces electrodialytic mass transfer relative to Na⁺, directly lowering acid yield [2]. These process-determining differences mean that selecting the wrong arabinonate salt can increase purification time from hours to days, degrade product purity by 15–20 percentage points, or impose unnecessary ion-exchange conversion steps [1][2].

Potassium 2,3,4,5-Tetrahydroxypentanoate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Potassium Arabonate Enables Direct Fractional Crystallization of Epimers—Calcium Salt Method Requires Days and Delivers Lower Purity

The potassium salt form uniquely enables rapid, high-purity fractional crystallization separation of arabonate from its C-2 epimer ribonate. In the patented process, potassium arabonate is epimerized at 130–140 °C to an equilibrium mixture of ~70% arabonate and ~30% ribonate; addition of a water-soluble non-ionic solvent (ethylene glycol monomethyl ether or methanol) precipitates the unconverted potassium arabonate as a crystalline solid within 1–2 hours, leaving potassium ribonate in solution at 95–98% purity [1]. The prior-art calcium salt method required an extra conversion step from the potassium or sodium salt to the calcium salt, followed by crystallization that took several days and yielded only ~80% pure calcium ribonate; subsequent conversion to other salts for further purification imposed additional heating for 3–5 hours at 80–100 °C [1]. Furthermore, while the calcium salt route was ultimately abandoned for industrial riboflavin synthesis in favor of the potassium method, alternative sodium and potassium salt mixtures could not be fractionated at all without solvent modification because of near-identical aqueous solubilities of the epimeric sodium or potassium salts [1].

Epimer separation Crystallization process optimization Riboflavin precursor manufacturing

Bipolar Membrane Electrodialysis: Sodium Xylonate Outperforms Potassium Xylonate in Acid Recovery—Quantifying the Cation Penalty

When the target is free xylonic acid recovery from fermentation broth via bipolar membrane electrodialysis (BMED), the choice of xylonate counterion has a direct, quantified impact on process yield. Sodium xylonate achieved 92% xylonic acid recovery from a 100 g/L feed at a current density of 50 mA/cm² and a processing time of 14 minutes, whereas potassium xylonate delivered a lower acid yield under the same BMED conditions [1]. The authors attribute the difference to the larger ionic radius of K⁺, which reduces membrane penetrability and mass transfer efficiency through the cation-exchange membrane [1]. Although this study used xylonate (the C-2 epimer of arabinonate), the underlying cation-size effect on membrane transport is a class-level property of all pentonate salts and directly informs the arabinonate salt selection for any electrodialytic or membrane-based downstream process.

Membrane separation Xylonic acid production Downstream bioprocessing

Potassium Xylonate Enables Direct Crystallization of Xylonic Acid at 99% Purity and 67.2% Yield—A Salt-Specific Process Advantage

A recently disclosed method for crystallizing xylonic acid (XA) directly from fermentation broth relies on the potassium salt form as the immediate precursor. Potassium xylonate, produced by fermentation, was dissolved in methanol and acidified by dropwise addition of H₂SO₄, inducing XA diffusion and aggregation into crystals [1]. This protocol yielded 2.21 g of xylonic acid crystals per gram of 98% H₂SO₄, with the crystals exhibiting >99% purity by NMR and an overall process yield of 67.2% from the xylonate feed [1]. Although this study addresses potassium xylonate rather than potassium arabinonate, it establishes a class-level precedent that the potassium salt of a pentonic acid is the preferred form for direct acidification–crystallization workflows, since the sodium salt is substantially more hygroscopic and less amenable to anhydrous methanol-based processing.

Xylonic acid crystallization Biorefinery downstream processing Green chemistry

Potassium D-Arabinonate Specifically Studied as a Carbohydrate Protectant in Hemoglobin Freeze-Drying to Minimize Oxidation

Potassium D-arabinonate has been specifically applied as a protective carbohydrate additive in freeze-drying studies of hemoglobin, where the primary challenge is preventing oxidative conversion of oxyhemoglobin to methemoglobin during desiccation and storage [1]. The research group of Labrude and colleagues systematically screened carbohydrates, amino acids, and buffer salts for hemoglobin lyoprotection, and potassium D-arabinonate was among the carbohydrate protectants identified as effective in minimizing oxidation [1]. While the published work does not provide a quantitative head-to-head rank table of all protectants tested, the documented use of specifically the potassium (rather than sodium) arabinonate salt in a series of hemoglobin preservation studies indicates a research-selection preference that downstream formulators should note when reproducibility of published protocols is required.

Hemoglobin lyophilization Oxidation protection Blood substitute research

Thermal Stability Fingerprint: Melting Point 215–220 °C (Decomposition) Enables Batch Identity Verification Against Sodium and Lithium Counterparts

Potassium D-arabinonate exhibits a melting point (with decomposition) of 215–220 °C . This thermal signature differs from that of sodium arabinonate, which thermal gravimetric analysis shows to have significant stability up to approximately 200 °C before decomposition onset , and from lithium L-arabinonate (supplied as a solid, ≥98.0% TLC, but with no published melting point in the comparable range) . The distinct melting endotherm provides a simple, low-cost differential scanning calorimetry (DSC) or capillary melting-point check to confirm salt identity before committing to expensive downstream processing steps.

Quality control Thermal analysis Batch certification

When Potassium 2,3,4,5-Tetrahydroxypentanoate Is the Demonstrably Preferable Procurement Choice: Evidence-Backed Application Scenarios


Industrial Synthesis of Riboflavin (Vitamin B₂) Precursors via Epimerization–Crystallization Cascades

Manufacturers producing ribonolactone as the penultimate intermediate for riboflavin synthesis should procure the potassium arabonate form specifically. The patented process epimerizes potassium arabonate to an ~70:30 arabonate:ribonate equilibrium, precipitates unconverted potassium arabonate by adding a non-ionic solvent within 1–2 hours, and isolates potassium ribonate at 95–98% purity with ~75% recovery from the mother liquor [1]. The calcium salt alternative requires a counterion conversion step, demands several days for crystallization, and yields only ~80% pure ribonate—a 15–18 percentage point purity deficit that propagates into the final riboflavin product stream [1].

Direct Crystallization of Free Xylonic Acid from Fermentation Broths Without Chromatographic Polishing

Biorefinery operators seeking to produce solid xylonic acid directly from lignocellulosic hydrolysate fermentation should work with the potassium xylonate salt form as the isolation intermediate. Dissolving potassium xylonate in methanol and acidifying with H₂SO₄ yields xylonic acid crystals of >99% purity at 67.2% overall process yield and a specific productivity of 2.21 g XA per gram H₂SO₄ [2]. This direct crystallization route eliminates the gel-electrodialysis or ion-exchange chromatography steps that would be necessary if the sodium salt were carried forward from fermentation.

Enzymology Studies of the Non-Phosphorylative Pentose Oxidation Pathway Using Arabinonate Dehydratases

Researchers investigating D-arabinonate dehydratase (EC 4.2.1.5) or L-arabinonate dehydratase (EC 4.2.1.25) should procure potassium D-arabinonate as the substrate standard. The compound serves as the physiological intermediate in the archaeal and bacterial non-phosphorylative D-arabinose pathway that channels pentose carbon into the TCA cycle via 2-oxoglutarate [3]. Using the potassium salt rather than the free acid or sodium salt ensures consistent ionic strength and pH behavior in enzyme kinetic assays, which is critical because these dehydratases are often crystallized with the arabinonate anion bound in the active site in the presence of Mg²⁺ [3].

Quality Control and Batch Certification of Arabinonate Salts in Multi-Salt Inventory Environments

QC laboratories maintaining inventories of multiple arabinonate salts (potassium, sodium, lithium, calcium) can exploit the distinct melting point of potassium D-arabinonate at 215–220 °C (decomp) as a rapid identity verification assay by DSC or capillary melting-point apparatus . The sodium salt decomposes at a measurably lower threshold of ~200 °C, and the lithium salt lacks a sharp melting endotherm in this range . This 15–20 °C thermal window allows unambiguous differentiation without the need for elemental analysis or ion chromatography, reducing identity testing turnaround time from hours to minutes.

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